N,N-dimethyl-4-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that features a trifluoromethyl group, a piperazine ring, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-4-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine: Shares structural similarities but differs in the functional groups attached to the aromatic ring.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains a trifluoromethyl group but has a different core structure.
Uniqueness
N,N-dimethyl-4-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-amine is unique due to its combination of a trifluoromethyl group, piperazine ring, and pyrimidine core. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H22F3N5 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C18H22F3N5/c1-24(2)17-22-8-7-16(23-17)26-11-9-25(10-12-26)13-14-5-3-4-6-15(14)18(19,20)21/h3-8H,9-13H2,1-2H3 |
InChI Key |
BWGNHTFFPHYWKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.